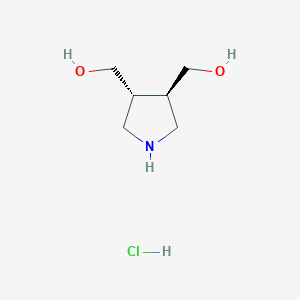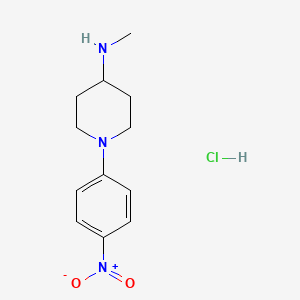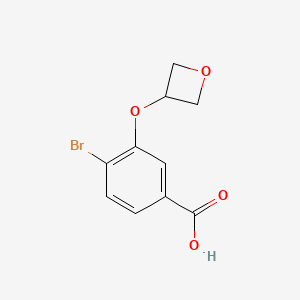
4-Chloro-2-fluoro-5-methylbenzyl bromide
Vue d'ensemble
Description
“4-Chloro-2-fluoro-5-methylbenzyl bromide” is a chemical compound with the CAS Number: 1805042-29-8 . It has a molecular weight of 237.5 . The compound is liquid at ambient temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(bromomethyl)-4-chloro-2-fluoro-5-methylbenzene . The InChI code is 1S/C8H7BrClF/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3 .Physical And Chemical Properties Analysis
“4-Chloro-2-fluoro-5-methylbenzyl bromide” is a liquid at ambient temperature . It has a molecular weight of 237.5 .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
4-Chloro-2-fluoro-5-methylbenzyl bromide serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. A notable example includes its use in the synthesis of 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence. This methodology highlights the reactivity of 2-fluoro-5-nitrobenzyl bromide with active methylene compounds, leading to the formation of highly functionalized 4H-1-benzopyrans in yields ranging from 50-92%. The simplicity of this reaction and its efficiency underscore the compound's utility in heterocyclic chemistry (Bunce, R., Rogers, D. E., Nago, T., & Bryant, S., 2008).
Radiopharmaceutical Synthesis
In the realm of radiopharmaceuticals, derivatives of 4-Chloro-2-fluoro-5-methylbenzyl bromide have been developed for asymmetric synthesis of fluorinated α-amino acids, which are utilized as radiotracers in positron emission tomography (PET). The synthesis of these intermediates, including 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide and 2-[18F]fluoro-4-methoxybenzyl bromide, demonstrates the compound's role in facilitating radiolabeling processes. This advancement has implications for PET imaging by enabling the tracking of biological processes at the molecular level (Zaitsev, V., Fedorova, O., Mosevich, I. K., Kuznetsova, O., Gomzina, N., & Krasikova, R., 2002).
Propriétés
IUPAC Name |
1-(bromomethyl)-4-chloro-2-fluoro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClF/c1-5-2-6(4-9)8(11)3-7(5)10/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWSDEJNWRKEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-methylbenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl(isopropyl)carbamate](/img/structure/B1474937.png)
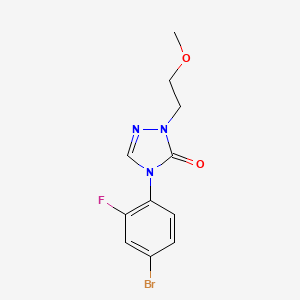
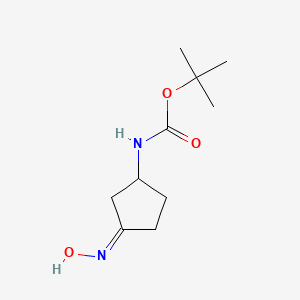

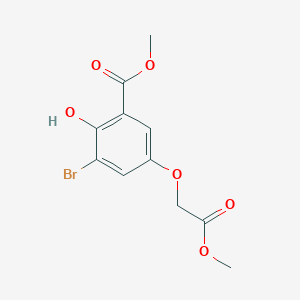

![4-(4-bromo-2-fluorophenyl)-1-[2-(diethylamino)ethyl]-1H-1,2,4-triazol-5(4H)-one](/img/structure/B1474946.png)
